"3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" CAS number
"3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid" CAS number
An In-Depth Technical Guide to 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
Executive Summary: This whitepaper provides a comprehensive technical overview of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details a robust synthetic pathway with mechanistic insights, and outlines standard analytical characterization protocols. Furthermore, it explores the molecule's strategic importance as a versatile scaffold, leveraging its constituent tetrahydropyran and benzoic acid motifs to access novel chemical space. The potential biological activities derived from these structural features are discussed, positioning the compound as a valuable intermediate for developing next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery, the rational design of small molecules hinges on the use of versatile and functionalized building blocks. 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid emerges as a compound of significant interest, strategically combining two key pharmacophoric elements: the saturated tetrahydropyran (THP) ring and the functional benzoic acid moiety.
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, saturated nature allows for the exploration of three-dimensional chemical space, a critical factor in enhancing binding affinity and selectivity for biological targets.[1] Moreover, the THP moiety often improves critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability, compared to its aromatic counterparts.
The benzoic acid group, conversely, serves as a highly versatile chemical handle. Its carboxylic acid function can act as a key hydrogen bond donor/acceptor for target engagement or be readily converted into a wide array of functional groups, including esters, amides, and other bioisosteres. This functional versatility allows for the systematic modification of the parent molecule to optimize potency, selectivity, and pharmacokinetic profiles.[2] This guide provides an in-depth examination of this high-value chemical entity.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and calculated properties for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1008773-62-3 | [3] |
| Molecular Formula | C₁₃H₁₆O₄ | [3] |
| Molecular Weight | 236.26 g/mol | [3] |
| IUPAC Name | 3-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid | N/A |
| MDL Number | MFCD08669641 | [3] |
Synthesis and Manufacturing Pathway
The synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This approach offers high yields and operational simplicity.
Mechanistic Rationale and Experimental Choices
The chosen synthetic route involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
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Starting Materials: The synthesis commences with commercially available methyl 3-hydroxybenzoate and (tetrahydro-2H-pyran-4-yl)methanol. The use of the methyl ester of benzoic acid serves as a protecting group for the carboxylic acid, preventing its unwanted reaction with the base.
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Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is employed. Its function is to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate, forming a highly nucleophilic sodium phenoxide intermediate. This step is critical for activating the substrate for the subsequent etherification.
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Alkyl Halide Conversion: The primary alcohol of (tetrahydro-2H-pyran-4-yl)methanol is first converted to a better leaving group, typically a tosylate or a bromide (e.g., using PBr₃ or TsCl/pyridine), to facilitate the Sₙ2 reaction. For this protocol, we will describe the conversion to the bromide.
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Saponification: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is achieved under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to protonate the carboxylate salt.
Detailed Synthesis Protocol
Step 1: Bromination of (Tetrahydro-2H-pyran-4-yl)methanol
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To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it over ice water.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(bromomethyl)tetrahydro-2H-pyran.
Step 2: Williamson Ether Synthesis
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In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous Dimethylformamide (DMF).
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Cool the suspension to 0 °C and add a solution of methyl 3-hydroxybenzoate (1.0 eq) in DMF dropwise.
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Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases.
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Add a solution of 4-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) in DMF dropwise.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Quench the reaction with water and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate.
Step 3: Saponification
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Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
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Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 4 hours.
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After cooling to room temperature, acidify the mixture to pH ~2-3 with 1M HCl.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.
Caption: Synthetic workflow for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of standard analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons on the benzoic acid ring, a singlet for the methylene bridge (-O-CH₂-), and characteristic multiplets for the protons on the tetrahydropyran ring.
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¹³C NMR: Confirms the carbon skeleton. Distinct signals are expected for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the THP ring and methylene bridge.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular formula C₁₃H₁₆O₄.
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Infrared (IR) Spectroscopy: Identifies key functional groups. A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch. The C-O ether linkage will show a strong signal in the 1250-1050 cm⁻¹ region.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.
Applications in Drug Discovery and Development
The true value of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid lies in its application as a versatile scaffold for building more complex drug candidates.
A Versatile Chemical Scaffold
The molecule offers two primary points for diversification: the carboxylic acid and the aromatic ring.
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Carboxylic Acid Derivatization: The acid moiety is a prime site for modification. It can be readily converted to amides via coupling reactions (e.g., with EDC/HOBt or HATU) with a diverse library of amines. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
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Aromatic Ring Functionalization: The benzene ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to modulate electronic properties and explore additional binding interactions with a target protein.
Caption: Role as a versatile scaffold for chemical library synthesis.
Potential Biological Activities
While specific biological data for this exact molecule is not widely published, analysis of its structural components suggests potential applications in several therapeutic areas. The pyran nucleus is a component of molecules with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][5] Similarly, benzoic acid derivatives are known to possess a vast range of biological activities.[6][7]
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Anti-inflammatory: Benzoic acid derivatives have been explored as inhibitors of enzymes like COX-2.[8]
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Antiviral/Anticancer: The 4H-pyran nucleus is a core structure in compounds investigated for cancer therapy and as antiviral agents.[4]
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CNS Disorders: The tetrahydropyran ring is a common feature in molecules targeting the central nervous system, such as histamine H3 receptor antagonists.[1]
The combination of these two motifs makes 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid a promising starting point for programs targeting these and other diseases.
Caption: Relationship between structural motifs and potential biological activities.
Conclusion
3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is straightforward, and its structure is ripe with potential for creating diverse chemical libraries. By providing both a metabolically stable, three-dimensional element (the THP ring) and a versatile functional handle (the benzoic acid), it serves as an ideal starting point for hit-to-lead and lead optimization campaigns. As the demand for novel therapeutics with improved drug-like properties continues to grow, the importance of well-designed, functionalized building blocks like this one will only increase.
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